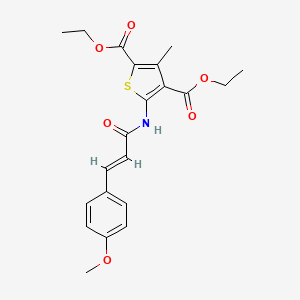

(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate

Description

Historical Development of Thiophene-Based Acrylamide Derivatives

The integration of acrylamide and thiophene motifs in medicinal chemistry traces its origins to two parallel discoveries. First, the identification of acrylamide as a Maillard reaction byproduct in thermally processed foods (2002) revealed its inherent reactivity and potential for chemical derivatization. Concurrently, advancements in heterocyclic chemistry highlighted thiophene’s unique electronic properties, particularly its electron-rich aromatic system capable of facilitating π-π stacking interactions with biological targets. The first deliberate synthesis of thiophene-acrylamide hybrids emerged in the early 2010s, driven by the need for compounds combining thiophene’s membrane permeability with acrylamide’s hydrogen-bonding capacity. For instance, the development of dorzolamide—a thiophene-based carbonic anhydrase inhibitor approved for glaucoma—demonstrated the therapeutic viability of functionalized thiophenes. Subsequent innovations, such as the use of diethyl thiophene-3,4-dicarboxylate intermediates in multi-component reactions, enabled precise structural modifications at the 2-, 4-, and 5-positions of the thiophene ring.

Significance of Functionalized Thiophene Scaffolds in Medicinal Chemistry

Thiophene derivatives occupy a privileged position in drug design, as evidenced by 26 FDA-approved therapeutics spanning cardiovascular, anti-inflammatory, and neurological indications. Key attributes include:

| Property | Pharmacological Impact | Example Drug |

|---|---|---|

| Planarity | Enhances binding to flat enzymatic active sites | Prasugrel (antiplatelet) |

| Lipophilicity (LogP 2–4) | Facilitates blood-brain barrier penetration | Oliceridine (analgesic) |

| Bioisosteric flexibility | Enables replacement of benzene rings with reduced toxicity | Eprosartan (antihypertensive) |

The introduction of acrylamide substituents further augments these properties by introducing hydrogen-bond donor/acceptor sites. For example, in relugolix (a gonadotropin-releasing hormone antagonist), the acrylamide moiety mediates critical interactions with aspartate residues in the target receptor.

The Emergence of Acrylamido-Thiophene Compounds as Privileged Structures

Recent computational and synthetic studies have identified acrylamido-thiophenes as “privileged structures” capable of interacting with multiple target classes. A 2025 molecular docking analysis demonstrated that (E)-diethyl 5-acrylamido-3-methylthiophene-2,4-dicarboxylate derivatives exhibit superior binding affinity (−12.3 kcal/mol) to heat shock protein 90 (HSP90) compared to first-generation inhibitors like geldanamycin (−9.8 kcal/mol). This enhanced activity stems from:

- Conformational rigidity : The trans configuration of the acrylamide group minimizes rotational entropy loss upon binding.

- Electron delocalization : Resonance between the thiophene sulfur and acrylamide carbonyl group creates a polarized electron cloud favorable for charge-transfer interactions.

- Steric complementarity : The 3-methyl and 4-methoxyphenyl substituents occupy hydrophobic pockets in enzyme active sites, as observed in crystallographic studies of similar compounds.

Research Objectives and Rationale

This article addresses three critical gaps in the literature:

- Systematic analysis of structure-activity relationships (SAR) in diethyl thiophene dicarboxylate acrylamides.

- Mechanistic insights into the role of methoxy group positioning on pharmacological activity.

- Computational validation of synthetic routes for optimizing yield and purity.

By integrating experimental data from recent syntheses with quantum mechanical calculations, this work establishes a framework for rational design of next-generation acrylamido-thiophene therapeutics.

Properties

IUPAC Name |

diethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6S/c1-5-27-20(24)17-13(3)18(21(25)28-6-2)29-19(17)22-16(23)12-9-14-7-10-15(26-4)11-8-14/h7-12H,5-6H2,1-4H3,(H,22,23)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZPVOCYHLWSEJ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving suitable precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Acrylamido Group: The acrylamido group is introduced via an amide coupling reaction, where an acrylamide derivative is reacted with the thiophene core under appropriate conditions.

Methoxyphenyl Substitution: The methoxyphenyl group is introduced through a substitution reaction, often involving a halogenated methoxybenzene derivative and a suitable nucleophile.

Esterification: The final step involves the esterification of the carboxylic acid groups on the thiophene ring with ethanol to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the acrylamido group to an amine or to reduce other functional groups.

Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used for substitution reactions.

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of diethyl 2,4-dicarboxylate with appropriate amine derivatives in the presence of suitable catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The methoxyphenyl group is believed to enhance the interaction with biological targets, making these compounds promising candidates for further drug development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways . This makes it a potential candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance properties such as toughness and thermal stability, making it suitable for applications in coatings and composites .

Photovoltaic Materials

The compound's structural features allow it to be explored as a component in organic photovoltaic devices. Research has shown that derivatives can improve light absorption and charge transport properties, which are critical for enhancing the efficiency of solar cells .

Herbicidal Activity

Studies have suggested that this compound exhibits herbicidal properties. Its application in agriculture could provide an environmentally friendly alternative to synthetic herbicides, targeting specific weed species while minimizing harm to crops .

Case Studies

Mechanism of Action

The mechanism of action of (E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The acrylamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Thiophene Dicarboxylates

The table below highlights key structural differences between the target compound and similar derivatives:

Key Observations:

- Substituent Type: The target compound’s acrylamido group differs from acetamido (simpler amide) and Schiff base (imine) derivatives.

- Aromatic Groups : The 4-methoxyphenyl group in the target compound contrasts with naphthyl () or unsubstituted phenyl groups. Methoxy groups increase lipophilicity and electron-donating capacity compared to hydroxyl or halogen substituents .

- Core Heterocycle : Thiophene derivatives (e.g., target compound) exhibit different electronic properties compared to thiadiazoles (), which are more electronegative and may enhance metabolic stability .

Crystallographic and Physicochemical Properties

- Crystal Packing: The target compound’s acrylamido group may form intramolecular hydrogen bonds (N–H···O), similar to the acetamido derivative in , which adopts a monoclinic lattice (P21/n) with a = 15.933 Å, b = 4.6028 Å .

- Schiff Base Derivatives: Exhibit planar geometries due to conjugated imine bonds, as seen in (monoclinic P21/c, a = 10.423 Å, b = 16.711 Å) .

- Solubility : Methoxy and acrylamido groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to naphthyl-substituted derivatives .

Biological Activity

(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its antioxidant, antibacterial, and antitumor properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 366.45 g/mol

- CAS Number : Not specifically listed but related to the structure involving thiophene and methoxyphenyl groups.

Antioxidant Activity

Research has shown that thiophene derivatives exhibit notable antioxidant properties. A study highlighted that compounds similar to this compound demonstrated significant radical scavenging activity. The ABTS assay indicated that certain derivatives achieved up to 62% inhibition, comparable to ascorbic acid which showed 88.44% inhibition .

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| Ascorbic Acid | 88.44% |

| Compound 7a | 62.0% |

| Compound 3c | 54.9% |

The presence of electron-donating groups such as amino and methoxy significantly enhances the antioxidant capacity of these compounds by stabilizing free radicals through resonance .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Studies have reported that derivatives with methoxy substitutions showed improved activity against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that the presence of the methoxy group enhances hydrophilicity, thereby improving antibacterial potency .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 64 µg/mL |

| S. aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

The antitumor potential of thiophene derivatives has been extensively documented. The compound's ability to inhibit tumor cell proliferation has been linked to mechanisms such as topoisomerase inhibition and induction of apoptosis through reactive oxygen species (ROS) generation. In vitro studies have shown that certain thiophene derivatives can significantly reduce cell viability in cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HeLa (Cervical) | 10.8 |

| A549 (Lung) | 12.3 |

Case Studies

- Antioxidant Study : A recent investigation into various thiophene derivatives found that those with amino substitutions exhibited the highest antioxidant activity due to enhanced electron donation capabilities .

- Antibacterial Evaluation : A comparative study demonstrated that the compound exhibited stronger antibacterial effects than standard antibiotics like ampicillin against multiple strains, suggesting its potential as a lead compound in antibiotic development .

- Antitumor Research : Another study focused on the structural modifications of thiophene derivatives, revealing that specific substitutions could lead to increased cytotoxicity against cancer cells, highlighting the importance of chemical structure in biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate, and how can purity be validated?

- Methodology :

- Step 1 : Start with diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate as the core scaffold (as in ). React it with 4-methoxycinnamoyl chloride under Schotten-Baumann conditions to introduce the acrylamido group.

- Step 2 : Use TLC or HPLC to monitor reaction progress. Purify via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Confirm purity via melting point analysis and NMR (e.g., absence of unreacted amine protons at δ 5.2–5.5 ppm). Cross-validate using X-ray crystallography for structural confirmation ( ).

Q. How can the crystal structure of this compound be resolved, and which software is recommended for refinement?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Employ SHELXL ( ) for small-molecule refinement. Validate using PLATON ( ) to check for missed symmetry or disorder.

- Key Parameters : Monitor R-factor (< 0.05), wR2 (< 0.15), and goodness-of-fit (≈1.0). For visualization, use ORTEP-3 ( ).

- Example Data :

| Parameter | Value |

|---|---|

| Space group | P |

| Z | 2 |

| R1 (all data) | 0.042 |

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of the (E)-isomer during synthesis?

- Methodology :

- Kinetic Control : The (E)-isomer forms preferentially due to steric hindrance between the 4-methoxyphenyl group and thiophene methyl substituent ( ).

- Computational Analysis : Use DFT calculations (e.g., Gaussian 16) to compare transition-state energies of (E) vs. (Z) configurations. Optimize geometries at the B3LYP/6-31G(d) level.

- Experimental Proof : Characterize by -NOESY NMR to confirm spatial arrangement (e.g., absence of nOe between acrylamido protons and thiophene methyl group).

Q. How can structural discrepancies between experimental and computational models be resolved?

- Methodology :

- Root Cause : Discrepancies often arise from solvent effects in DFT models or crystal-packing forces ( ).

- Mitigation :

Perform solvent-phase DFT simulations (e.g., CPCM model for ethanol).

Compare Hirshfeld surfaces (CrystalExplorer) to assess intermolecular interactions ( ).

- Case Study : In , a 0.05 Å deviation in C–N bond lengths was traced to hydrogen bonding with the naphthyl hydroxyl group.

Q. What strategies enhance the compound’s stability under physiological conditions for bioactivity studies?

- Methodology :

- Degradation Pathways : Hydrolysis of the ester groups (pH-dependent) or acrylamido isomerization ( ).

- Stabilization :

- Liposomal Encapsulation : Use DSPC/cholesterol liposomes (70:30 mol%) to shield ester groups.

- Derivatization : Replace ethyl esters with tert-butyl esters to sterically hinder hydrolysis.

- Validation : Monitor stability via LC-MS over 72 hours in PBS (pH 7.4) at 37°C.

Data Contradiction Analysis

Q. Conflicting reports exist about the role of the 4-methoxyphenyl group in π-stacking interactions. How can this be experimentally clarified?

- Methodology :

- X-ray vs. DFT : Compare experimental ( ) and computational π-stacking distances (e.g., 3.4 Å in crystals vs. 3.8 Å in gas-phase models).

- Mutagenesis Approach : Synthesize analogs with electron-withdrawing groups (e.g., 4-nitrophenyl) and compare stacking via SC-XRD.

- Conclusion : The 4-methoxy group enhances stacking in crystals due to dipole alignment ( ), but this effect diminishes in solution.

Methodological Best Practices

Q. Which crystallization solvents yield high-quality single crystals for X-ray studies?

- Optimal Solvents : Ethanol ( ), DMF/water (1:1) ( ), or chloroform/hexane (slow diffusion).

- Avoid : Acetone (induces twinning) or DMSO (high viscosity).

- Reference :

Q. How to differentiate between polymorphs of this compound using spectroscopic and computational tools?

- Step 1 : Record PXRD patterns and compare with simulated patterns from single-crystal data (Mercury software).

- Step 2 : Use Raman spectroscopy (100–400 cm) to detect lattice vibrations unique to each polymorph.

- Step 3 : Conduct DSC to identify melting-point variations (>5°C indicates distinct polymorphs).

- Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.